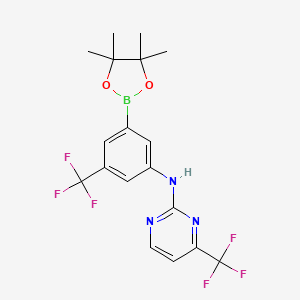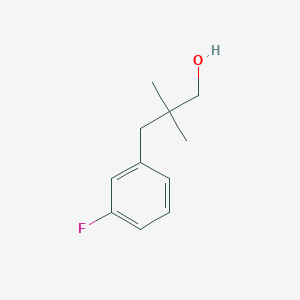
3-(3-Fluorphenyl)-2,2-dimethylpropan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-fluorophenyl precursor with a 2,2-dimethylpropan-1-ol derivative. The exact method would depend on the available starting materials and the required conditions for the reaction .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the fluorine atom, which is highly electronegative. This could result in interesting electronic properties and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the fluorine atom and the alcohol functional group. These could participate in various types of reactions, such as substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, solubility, and other properties .Wissenschaftliche Forschungsanwendungen
Krebsforschung: Hemmung des Kynurenin-Wegs
Die Verbindung wurde auf ihr Potenzial zur Hemmung von Enzymen im Kynurenin-Weg (KP) untersucht, der ein wichtiger Abbauweg von Tryptophan bei Säugetieren ist und bei Krebs häufig aktiviert wird. Forscher haben Derivate wie O-((Ferrocenyl)(3-Fluorphenyl)methyl)hydroxylamin synthetisiert, um die pan-inhibitorische Potenz gegen KP-Enzyme zu verbessern .
Antimikrobielle Aktivität: Entwicklung von Schiff-Basen
Schiff-Basen, die aus Reaktionen mit 3-(3-Fluorphenyl)-2,2-dimethylpropan-1-ol gewonnen werden, haben sich als vielversprechend in der antimikrobiellen Aktivität erwiesen. Diese Verbindungen wurden gegen verschiedene Bakterien- und Pilzstämme getestet, wobei einige eine moderate antifungale Aktivität gegen Candida spp zeigten .
Medizinische Chemie: Bioisosterer Ersatz
In der medizinischen Chemie kann der bioisostere Ersatz von Phenylringen durch andere Einheiten, wie z. B. die Ferrocenylgruppe, zu Verbindungen mit erhöhter Potenz und Selektivität führen. Die fragliche Verbindung dient als Baustein für solche Ersetzungen und trägt zur Entwicklung neuer Medikamente bei .
Pharmakologische Studien: Synthese von Indolderivaten
Indolderivate, die eine große Bandbreite an biologischen Aktivitäten besitzen, können unter Verwendung von this compound als Vorläufer synthetisiert werden. Diese Derivate sind wichtig für die Entwicklung neuer Therapeutika mit antiviralen, entzündungshemmenden und krebshemmenden Eigenschaften .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLUSMWXNKEBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


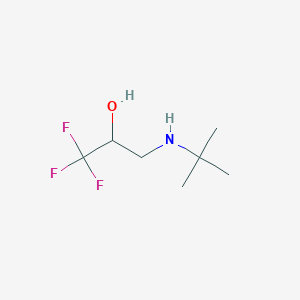
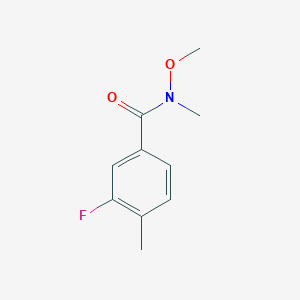
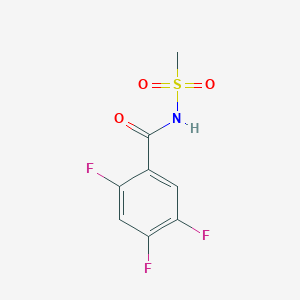
![4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1466960.png)
![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)
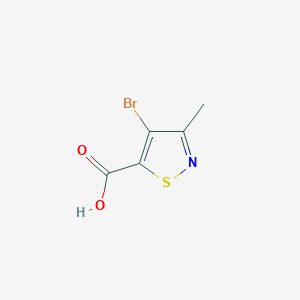


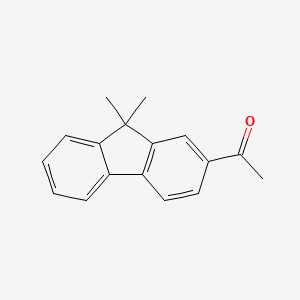
![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-5-methyl-1H-indazol-6-ylamine](/img/structure/B1466970.png)
![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)
![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)
